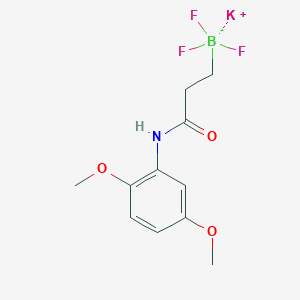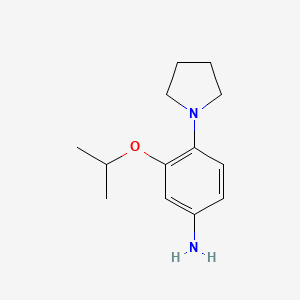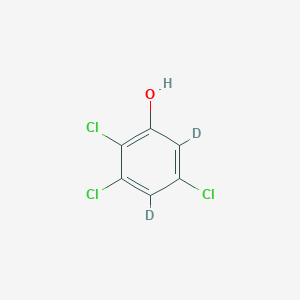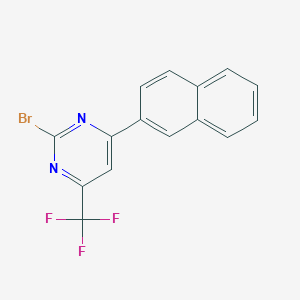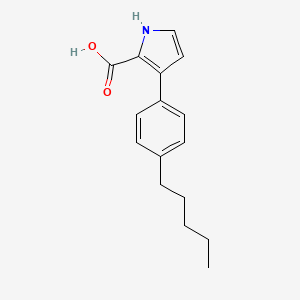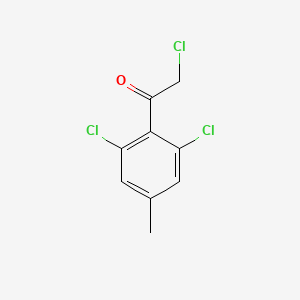
2',6'-Dichloro-4'-methylphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dichloro-4’-methylphenacyl chloride is a chemical compound with the molecular formula C9H7Cl3O. It is also known by its systematic name, 2-Chloro-1-(2,6-dichloro-4-methylphenyl)ethanone . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a chloroacetyl group.
Méthodes De Préparation
The synthesis of 2’,6’-Dichloro-4’-methylphenacyl chloride typically involves the chlorination of 4’-methylacetophenone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2’,6’-Dichloro-4’-methylphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’,6’-Dichloro-4’-methylphenacyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Medicine: The compound may be explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2’,6’-Dichloro-4’-methylphenacyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparaison Avec Des Composés Similaires
2’,6’-Dichloro-4’-methylphenacyl chloride can be compared with similar compounds such as:
2’,4’-Dichloro-6’-methylphenacyl chloride: This compound has a similar structure but with different positions of the chlorine atoms and methyl group.
2,6-Dichloro-4-methylbenzaldehyde: This compound has a similar phenyl ring structure but with an aldehyde group instead of a chloroacetyl group.
The uniqueness of 2’,6’-Dichloro-4’-methylphenacyl chloride lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7Cl3O |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2-chloro-1-(2,6-dichloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3 |
Clé InChI |
DFKNBPNNUUDKJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


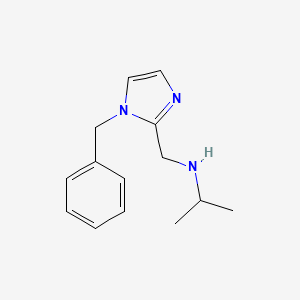

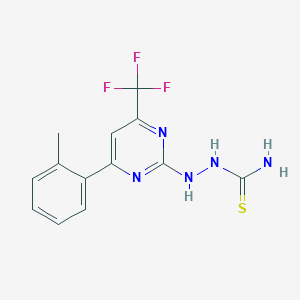
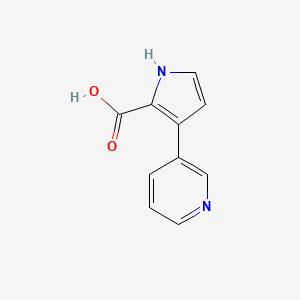
![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
